molecular formula C12H8Cl2 B050601 2,2'-Dichlorobiphenyl CAS No. 13029-08-8

2,2'-Dichlorobiphenyl

Cat. No. B050601
CAS RN: 13029-08-8
M. Wt: 223.09 g/mol
InChI Key: JAYCNKDKIKZTAF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of chlorobiphenyls often involves the Cadogan coupling of chlorinated anilines in the presence of chlorinated benzenes, as demonstrated in the synthesis of various chlorobiphenyls including 2,2'-dichlorobiphenyl (Mullin et al., 1981). This method has been instrumental in creating a range of PCB congeners for research and industrial use.

Molecular Structure Analysis

The molecular structure of chlorinated biphenyls, including 2,2'-dichlorobiphenyl, has been studied through various techniques such as X-ray diffraction and spectroscopy. These studies reveal the planarity, intermolecular interactions, and electronic structure critical for understanding the chemical behavior of these compounds (Dhakal et al., 2019).

Chemical Reactions and Properties

PCBs, including 2,2'-dichlorobiphenyl, undergo various chemical reactions such as photodechlorination, which plays a significant role in their environmental degradation. The photodechlorination process leads to the formation of less chlorinated biphenyls, affecting their persistence and toxicity (Nishiwaki et al., 1982).

Scientific Research Applications

  • Metabolism in Plant-Water-Soil Systems : 2,2'-Dichlorobiphenyl was found to be non-persistent and metabolized into monohydroxy derivatives, dihydroxy derivatives, and a dechlorinated product in plant tissues (Moza, Weisgerber, Klein, & Korte, 1974).

  • Electrolytic Oxidation Studies : Electrolytic oxidation of 2,2'-Dichlorobiphenyl using ruthenium oxide electrodes and UV irradiation resulted in products like 2-chloro, 2'-hydroxyl biphenyl, and dibenzofuran. Optimum conditions for the oxidation process were identified (Hawk & Fuller, 1998).

  • Gas-Phase Reactions with OH Radical : The gas-phase reactions of 2,2'-Dichlorobiphenyl with OH radicals were measured, providing rate constants that are crucial for understanding its atmospheric lifetime and environmental impact (Kwok, Atkinson, & Arey, 1995).

  • Regiospecificity in Metabolism by Burkholderia xenovorans : A study on the metabolism of 2,2'-Dichlorobiphenyl by Burkholderia xenovorans LB400 provided insights into the mechanism of dehalogenation and regiospecificity of this process (Barriault et al., 2004).

  • Solubility in Supercritical Fluids : Research on the solubility of 2,2'-Dichlorobiphenyl in supercritical fluids like carbon dioxide, n-butane, and methanol showed that these fluids could increase the solubility of this compound, which is significant for environmental remediation techniques (Anitescu & Tavlarides, 1999).

  • Electron Impact-Induced Fragmentation : A study on the fragmentation of polychlorinated biphenyls under electron impact revealed chlorine randomization in the mass spectra of dichlorobiphenyls, including 2,2'-Dichlorobiphenyl (Safe & Hutzinger, 1971).

  • Fetal Distribution in Mice : Research on the distribution of 14-C-PCB containing 85% 2,2'-Dichlorobiphenyl in pregnant mice showed rapid elimination and specific accumulation in maternal excretory organs and fetuses (Török & Kriegel, 1975).

  • Bacterial Metabolism Suppression : The metabolism of 2,2'-Dichlorobiphenyl by bacteria was studied, showing that alternative carbon sources can suppress its metabolism (Tulp, Schmitz, & Hutzinger, 1978).

  • Electrochemical Reduction Analysis : A study explored the electrochemical reduction of 2,4-dichlorobiphenyl, providing insights into the distinct standard reduction potentials for carbon-chlorine bonds (Muthukrishnan et al., 2010).

  • Biphenyl Synthesis from Labelled Anilines : A method for preparing 14C-labelled biphenyls, including 2,5-dichlorobiphenyl and other chlorinated biphenyls, from labelled anilines was described (Bergman & Wachtmeister, 1977).

  • Density Functional Calculations : The molecular and electronic structures of 2,2'-Dichlorobiphenyl were analyzed through density functional calculations, providing important insights into the reactivity and vibrational spectra of this compound (Zhang et al., 2006).

Safety And Hazards

When heated to decomposition, 2,2’-Dichlorobiphenyl emits toxic fumes . It is probably combustible . In case of a spill, it is recommended to isolate the spill or leak area in all directions for at least 50 meters for liquids and at least 25 meters for solids .

properties

IUPAC Name

1-chloro-2-(2-chlorophenyl)benzene
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InChI

InChI=1S/C12H8Cl2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
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InChI Key

JAYCNKDKIKZTAF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2Cl)Cl
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Molecular Formula

C12H8Cl2
Record name 2,2'-DICHLOROBIPHENYL
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DSSTOX Substance ID

DTXSID4044533
Record name 2,2'-Dichlorobiphenyl
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Molecular Weight

223.09 g/mol
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Physical Description

Crystals. (NTP, 1992)
Record name 2,2'-DICHLOROBIPHENYL
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Product Name

2,2'-Dichlorobiphenyl

CAS RN

13029-08-8
Record name 2,2'-DICHLOROBIPHENYL
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Record name 2,2'-Dichlorobiphenyl
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Record name 2,2'-Dichlorobiphenyl
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Record name 2,2'-Dichlorobiphenyl
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Record name 1,1'-Biphenyl, 2,2'-dichloro-
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Melting Point

142 to 144 °F (NTP, 1992)
Record name 2,2'-DICHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,150
Citations
J Rezek, T Macek, J Doubsky, M Mackova - Chemosphere, 2012 - Elsevier
The hairy root culture of black nightshade (Solanum nigrum) SNC-9O was exposed to 2,2′-dichlorobiphenyl (PCB 4) and 2,6-dichlorobiphenyl (PCB 10) to follow the metabolites …
Number of citations: 17 www.sciencedirect.com
C Romming, HM Seip, I Oymo - Acta Chem. Scand. A, 1974 - researchgate.net
The structure of 2, 2'-dichlorobiphenyl has been examined in the gaseous phase by the electrondiffraction technique and in the crystalline state by X-ray diffraction. The twist angle …
Number of citations: 65 www.researchgate.net
J Ding, Y Zhang, S Lu, X Zhang, Y Li, Y Zhong… - Chemical Engineering …, 2021 - Elsevier
Efficient and environmentally friendly methods for the remediation of polychlorinated biphenyls (PCBs)-contaminated wastewater have become an important issue. In this study, …
Number of citations: 8 www.sciencedirect.com
P Moza, I Weisgerber, W Klein - Journal of agricultural and food …, 1976 - ACS Publications
2, 2'-Dichlorobiphenyl-14C was applied to soil (38 mg on a 60 X 60 cm area) in a box under outdoor conditions. In 1973 carrots and in 1974 sugar beets were grown. In the first …
Number of citations: 46 pubs.acs.org
D Barriault, F Lépine, M Mohammadi, S Milot… - Journal of Biological …, 2004 - ASBMB
2,2′-Dichlorobiphenyl (CB) is transformed by the biphenyl dioxygenase of Burkholderia xenovorans LB400 (LB400 BPDO) into two metabolites (1 and 2). The most abundant …
Number of citations: 26 www.jbc.org
SD Bridgham - Archives of Environmental Contamination and …, 1988 - Springer
Previous studies have shown toxic effects of polychlorinated biphenyls (PCBs) on aquatic life only in the Μg/L range, well above normal ambient concentrations.Daphnia pulicaria was …
Number of citations: 40 link.springer.com
AT Drahushuk, CO Choy, S Kumar, JH McReynolds… - Toxicology, 1997 - Elsevier
5,5′-Bis-trifluoromethyl-2,2′-dichlorobiphenyl (5,5′CF 3 -2,2′PCB) is representative of a unique class of trifluoromethyl polychlorinated biphenyls (CF 3 -PCBs) found in sediments …
Number of citations: 15 www.sciencedirect.com
D Chung, RL Caruso - Toxicological Sciences, 2006 - academic.oup.com
Previously, we reported that 2,2′-dichlorobiphenyl (2,2′-DCB)–induced decreases of amplitude and synchronization of uterine contractions are dependent on MAPK-induced …
Number of citations: 17 academic.oup.com
RM Hawk, GL Fuller - Waste Management, 1998 - Elsevier
A three probe potentiostat was used to control the potential to a catalytic ruthenium oxide anode in oxidation studies of 2,2′-dichlorobiphenyl (2,2′). Voltages applied varied in one …
Number of citations: 9 www.sciencedirect.com
D Chung, RL Caruso - Biology of reproduction, 2005 - academic.oup.com
The present study examined the hypothesis that inhibition of myometrial gap junctions through MAPK1-induced phosphorylation of GJA1 (connexin43) leads to inhibition of …
Number of citations: 12 academic.oup.com

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